Trimethyl(triethylamine)aluminium

Description

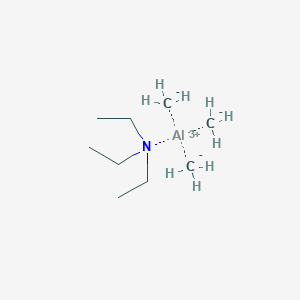

Structure

3D Structure of Parent

Properties

CAS No. |

20791-15-5 |

|---|---|

Molecular Formula |

C9H24AlN |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

aluminum;carbanide;N,N-diethylethanamine |

InChI |

InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3;/q;3*-1;+3 |

InChI Key |

ZROXHRVYGQXTNQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CCN(CC)CC.[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

Trimethyl(triethylamine)aluminium: A Technical Overview of its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl(triethylamine)aluminium, a Lewis acid-base adduct formed between trimethylaluminium and triethylamine. Due to the limited availability of specific experimental data for this particular adduct in publicly accessible literature, this document focuses on the general principles of its formation, the known characteristics of its constituent components, and the established methodologies for the synthesis and characterization of analogous organoaluminium compounds.

Introduction

This compound, with the chemical formula C9H24AlN, is an organoaluminium compound that exists as a complex between the powerful Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (TEA).[1] TMA, which exists as a dimer (Al2(CH3)6), is a pyrophoric and highly reactive liquid widely used in organic synthesis and semiconductor manufacturing.[2][3] The formation of an adduct with a Lewis base like triethylamine can moderate the reactivity of TMA, making it a potentially safer and more selective reagent in certain applications.

Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C9H24AlN |

| Molecular Weight | 173.28 g/mol |

| IUPAC Name | N,N-diethylethanamine;trimethylalumane |

| InChI | InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |

| InChIKey | XOKOVOQHLMWTRZ-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC.C--INVALID-LINK--C |

Synthesis

General Reaction

The synthesis of this compound involves the direct reaction of trimethylaluminium with triethylamine. This is a classic Lewis acid-base reaction where the lone pair of electrons on the nitrogen atom of triethylamine donates to the electron-deficient aluminium center of trimethylaluminium.[3]

Reaction Scheme:

Al2(CH3)6 + 2 N(CH2CH3)3 → 2 (CH3)3Al·N(CH2CH3)3

This reaction is typically exothermic and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of trimethylaluminium.[2]

Conceptual Experimental Protocol

Materials:

-

Trimethylaluminium (TMA) solution in a suitable anhydrous solvent (e.g., toluene, heptane)

-

Anhydrous triethylamine (TEA)

-

Anhydrous, inert solvent (e.g., toluene, heptane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (flasks, syringes, cannulas)

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

A known concentration of trimethylaluminium solution is transferred to a reaction flask under an inert atmosphere.

-

The flask is cooled in an ice bath or dry ice/acetone bath to control the exothermic reaction.

-

An equimolar amount of anhydrous triethylamine, dissolved in an anhydrous solvent, is added dropwise to the stirred TMA solution.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The solvent can be removed under vacuum to yield the this compound adduct, which may be a liquid or a solid.

Safety Precautions:

Trimethylaluminium is extremely pyrophoric and reacts violently with air and water.[2] All manipulations must be carried out under a strict inert atmosphere. Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.

Characterization

The characterization of this compound would rely on standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the aluminium-bound methyl groups and the ethyl protons of the triethylamine ligand. The chemical shifts of these signals would be different from those of the free TMA and TEA due to the formation of the adduct.

-

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the methyl carbons of the TMA moiety and the ethyl carbons of the TEA ligand in the complex.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the bonding in the adduct. The Al-C and N-C stretching and bending vibrations would be observable. A comparison of the spectrum of the adduct with those of the starting materials would reveal shifts in vibrational frequencies upon coordination.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive solid-state structure of the this compound adduct, including bond lengths and angles between the aluminium, carbon, and nitrogen atoms. This would confirm the geometry around the aluminium center, which is expected to be tetrahedral.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical experimental workflow.

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

The structural relationship within the this compound adduct is a classic example of a Lewis acid-base complex.

Caption: Formation of the this compound adduct through a dative bond.

Conclusion

This compound is a representative example of a Lewis acid-base adduct of an organoaluminium compound. While specific, detailed experimental data on its synthesis and characterization are not widely published, its formation and properties can be inferred from the well-established chemistry of trimethylaluminium and its adducts. Further research to fully characterize this compound would be valuable for exploring its potential applications as a reagent in organic synthesis and materials science. Researchers interested in utilizing this compound should exercise extreme caution due to the hazardous nature of its precursor, trimethylaluminium.

References

An In-depth Technical Guide to the Physicochemical Properties of Trimethyl(triethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Trimethyl(triethylamine)aluminium, an organoaluminium compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound and its constituents.

Introduction

This compound, systematically named N,N-diethylethanamine;trimethylalumane, is a Lewis acid-base adduct formed between the pyrophoric liquid trimethylaluminium (TMA) and the tertiary amine, triethylamine (TEA). The formation of this adduct significantly passivates the extreme reactivity of TMA, rendering it a safer and more manageable reagent for various chemical transformations. Its utility stems from the ability to deliver the reactive trimethylaluminium moiety in a more controlled manner. This guide details the properties of the adduct and its individual components, provides procedural insights for its synthesis and handling, and illustrates relevant chemical pathways.

Physicochemical Properties

Quantitative data for this compound and its constituent components, trimethylaluminium and triethylamine, are summarized in the tables below for ease of comparison. It is important to note that while extensive data is available for the individual components, experimentally determined physical constants for the adduct are not widely reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₂₄AlN | [1] |

| Molecular Weight | 173.28 g/mol | [1] |

| IUPAC Name | N,N-diethylethanamine;trimethylalumane | [1] |

| Appearance | Not widely reported; expected to be a liquid or low-melting solid. | |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. | |

| Solubility | Expected to be soluble in aromatic and saturated aliphatic hydrocarbons. |

Table 2: Physicochemical Properties of Trimethylaluminium (TMA)

| Property | Value | Reference |

| Chemical Formula | Al₂(CH₃)₆ (exists as a dimer) | [2] |

| Molecular Weight | 144.17 g/mol (dimer); 72.09 g/mol (monomer) | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 15 °C (59 °F; 288 K) | [2][3] |

| Boiling Point | 125-126 °C (257-259 °F; 398-399 K) | |

| Density | 0.752 g/mL at 25 °C | [3] |

| Vapor Pressure | 69.3 mmHg (at 60 °C) | [3] |

| Solubility in water | Reacts violently | [2] |

| Solubility in organic solvents | Soluble in aromatic, saturated aliphatic and cycloaliphatic hydrocarbons. |

Table 3: Physicochemical Properties of Triethylamine (TEA)

| Property | Value | Reference |

| Chemical Formula | N(C₂H₅)₃ | |

| Molecular Weight | 101.19 g/mol | |

| Appearance | Colorless liquid | |

| Melating Point | -114.7 °C (-174.5 °F; 158.5 K) | |

| Boiling Point | 89.5 °C (193.1 °F; 362.6 K) | |

| Density | 0.726 g/mL at 20 °C | |

| Vapor Pressure | 57.07 mmHg (at 25 °C) | [4] |

| Solubility in water | 112.4 g/L at 20 °C | |

| Solubility in organic solvents | Miscible with many organic solvents. |

Experimental Protocols

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the this compound adduct from trimethylaluminium and triethylamine under an inert atmosphere.

Materials:

-

Trimethylaluminium (TMA), 2.0 M solution in toluene

-

Triethylamine (TEA), anhydrous

-

Anhydrous toluene

-

Schlenk line apparatus

-

Dry glassware (flasks, syringes, cannulas)

-

Magnetic stirrer and stir bars

-

Septa

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and subsequently cooled under a stream of dry nitrogen or argon. The flask is then sealed with a septum.

-

Addition of Triethylamine: Anhydrous triethylamine (1 equivalent) is dissolved in anhydrous toluene under an inert atmosphere and transferred to the reaction flask via a cannula or a gas-tight syringe.

-

Cooling of the Reaction Mixture: The flask containing the triethylamine solution is cooled to 0 °C using an ice-water bath.

-

Addition of Trimethylaluminium: A 2.0 M solution of trimethylaluminium in toluene (1 equivalent) is added dropwise to the stirred triethylamine solution via a syringe. The addition should be performed slowly to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, after which it is stirred for an additional 1-2 hours.

-

Isolation and Characterization (Optional): The solvent can be removed under vacuum to yield the adduct, which can then be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm its formation. Due to the air and moisture sensitivity of the product, all manipulations should be carried out under an inert atmosphere.

Safety Precautions: Trimethylaluminium is highly pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Visualizations

The following diagrams illustrate the formation of the this compound adduct and a general workflow for handling this air-sensitive compound.

Reactivity and Applications

The primary function of forming the this compound adduct is to moderate the high reactivity of trimethylaluminium. TMA is a potent Lewis acid and a source of methyl nucleophiles. The adduct with triethylamine is more stable and less pyrophoric, making it a safer alternative for many applications.

Key applications and reaction types include:

-

Precursor for Deposition Processes: In the semiconductor industry, TMA is a precursor for the deposition of aluminium-containing thin films, such as aluminium oxide (Al₂O₃), via processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapour Deposition (MOCVD). The adduct can serve as a more stable source for these processes.

-

Catalysis: Trimethylaluminium is used as a co-catalyst in Ziegler-Natta polymerization of olefins. The adduct can be employed in related catalytic systems where a controlled delivery of the aluminium alkyl is required.

-

Organic Synthesis: Trimethylaluminium is a reagent in various organic transformations, such as methylation and amidation reactions. The adduct can be used in these reactions, often with improved selectivity and safety. For instance, it can facilitate the direct amidation of carboxylic acids.

The formation of the adduct is a reversible equilibrium. The stability of the adduct is dependent on temperature, and at elevated temperatures, it can dissociate to provide a controlled release of the more reactive trimethylaluminium monomer.

Safety and Handling

-

Trimethylaluminium: This compound is extremely pyrophoric and reacts violently with air and water. It should only be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. It can cause severe burns to the skin and eyes.

-

Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

This compound: While significantly less pyrophoric than TMA, the adduct is still air and moisture sensitive and should be handled under an inert atmosphere. It is expected to be corrosive.

Appropriate personal protective equipment, including flame-retardant clothing, safety goggles, and chemical-resistant gloves, should be worn when handling these compounds. All operations should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further investigation into the reactivity and handling of this compound under the desired experimental conditions is recommended.

References

An In-depth Technical Guide to Trimethyl(triethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for trimethyl(triethylamine)aluminium. Given the limited availability of specific safety data for this complex, this guide leverages data from its principal component, trimethylaluminum (TMA), a pyrophoric and highly reactive organoaluminum compound. The formation of an adduct with triethylamine modulates its reactivity, but the fundamental hazards associated with the trimethylaluminum moiety remain a primary consideration.

Chemical Identification and Properties

The compound of interest is the Lewis acid-base adduct formed between trimethylaluminum and triethylamine.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N,N-diethylethanamine;trimethylalumane |

| CAS Number | 20791-15-5[1][2][3][4] |

| Molecular Formula | C₉H₂₄AlN[2][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 173.28 g/mol [5] |

| Appearance | Colorless liquid (based on properties of similar compounds) |

| Reactivity | Reacts violently with water and protic solvents. The complex is less pyrophoric than neat trimethylaluminum but should still be handled as a highly reactive and air-sensitive compound. |

Safety Data and Hazard Information

The safety data presented below is primarily based on trimethylaluminum (TMA, CAS No. 75-24-1), the precursor to the triethylamine complex. The complexation with triethylamine can reduce the pyrophoricity, but the underlying hazards of TMA should be fully considered.

Table 3: Hazard Identification and GHS Classification (based on Trimethylaluminum)

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapor.[6] |

| Pyrophoric Liquids | Category 1 | H250: Catches fire spontaneously if exposed to air.[6][7][8][9] |

| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[6][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[9] |

Table 4: Personal Protective Equipment (PPE) and Handling Precautions

| Control Measure | Specification |

| Engineering Controls | Must be handled in an inert atmosphere (glovebox or Schlenk line).[10][11] Work must be conducted in a certified chemical fume hood.[10][12] |

| Eye/Face Protection | Chemical splash goggles and a face shield are required.[13] |

| Skin Protection | A flame-resistant lab coat (e.g., Nomex) is required.[13] Wear nitrile gloves under neoprene or other chemically resistant gloves.[13] |

| Respiratory Protection | Use of a self-contained breathing apparatus may be necessary for large-scale work or in case of a spill. |

| Handing | Do not work alone when handling this compound.[10] All glassware must be oven-dried to remove moisture.[13] Use only non-sparking tools.[9] |

Experimental Protocols and Handling Procedures

The following protocols are generalized for the safe handling of pyrophoric organoaluminum reagents like this compound.

Protocol 1: Transfer of this compound using a Syringe

-

Preparation :

-

Inert Atmosphere :

-

The reagent bottle should be equipped with a septum.

-

Purge the bottle with an inert gas.

-

-

Syringe Preparation :

-

Use a gas-tight syringe with a needle long enough to reach the liquid.

-

Flush the syringe with inert gas at least three times.[11]

-

-

Transfer :

-

Insert the needle of the inert gas line into the septum of the reagent bottle, ensuring it is above the liquid level.

-

Insert the syringe needle into the septum and below the liquid level.

-

Slowly draw the desired volume of the reagent into the syringe.

-

Remove the syringe and quickly insert it into the septum of the reaction flask, which is also under an inert atmosphere.

-

Dispense the reagent into the reaction flask.

-

-

Quenching :

-

Any excess reagent in the syringe should be quenched by slowly adding it to a flask containing an inert, high-boiling solvent (e.g., heptane) and then slowly adding a long-chain alcohol (e.g., isopropanol).

-

Logical Workflow for Handling Pyrophoric Reagents

Caption: Workflow for the safe handling of pyrophoric organoaluminum compounds.

Applications in Synthesis

Trimethylaluminum and its adducts are versatile reagents in organic and organometallic synthesis. They serve as precursors for catalysts, in methylation reactions, and in the synthesis of other organometallic compounds.

Reaction Pathway: Synthesis of Methylaluminoxane (MAO)

Trimethylaluminum is a key starting material for the production of methylaluminoxane (MAO), a co-catalyst used in olefin polymerization. The reaction involves the controlled hydrolysis of trimethylaluminum.

Caption: Simplified reaction pathway for the synthesis of MAO from trimethylaluminum.

The use of the triethylamine adduct can provide a more controlled reaction due to the reduced reactivity of the aluminum center.

Emergency Procedures

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][14] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |

In the event of a fire, use a dry chemical powder, sand, or dolomite to extinguish. DO NOT USE WATER as it will react violently with the compound.[9] If a spill occurs, cover it with a non-combustible absorbent material like dry sand and dispose of it as hazardous waste.[11]

References

- 1. This compound | 20791-15-5 [amp.chemicalbook.com]

- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Trimethylaluminium | 75-24-1 [amp.chemicalbook.com]

- 8. umass.edu [umass.edu]

- 9. gelest.com [gelest.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Lewis Acidity of Trimethyl(triethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Trimethyl(triethylamine)aluminium, an adduct formed from the potent Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (NEt₃), presents a moderated yet significant Lewis acidity. This adduct is of considerable interest in various chemical transformations where the high reactivity of free TMA needs to be attenuated. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, including quantitative data, detailed experimental protocols for its characterization, and conceptual diagrams to illustrate the underlying principles.

Introduction to Lewis Acidity and Organoaluminium Compounds

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. Organoaluminium compounds, such as trimethylaluminium, are well-known for their strong Lewis acidic character due to the electron-deficient nature of the aluminum center.[1] TMA typically exists as a dimer (Al₂Me₆) with bridging methyl groups.[1] However, in the presence of Lewis bases like triethylamine, it forms a monomeric adduct, AlMe₃·NEt₃.[2] This adduct formation modulates the Lewis acidity of the aluminum center, making it a more manageable reagent in various applications, including organic synthesis and polymerization catalysis.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified by various thermodynamic and spectroscopic methods. Key parameters include the enthalpy of adduct formation (ΔHf), the equilibrium constant (Keq) for the dissociation of the adduct, and spectroscopic scales such as the Gutmann-Beckett Acceptor Number (AN).

| Parameter | Description | Typical Method of Determination |

| Enthalpy of Adduct Formation (ΔHf) | The heat released upon the formation of the adduct from its constituent Lewis acid and base. A more negative value indicates a stronger Lewis acid-base interaction. | Isothermal Titration Calorimetry (ITC) |

| Equilibrium Constant (Keq) | The ratio of the concentration of the dissociated species to the concentration of the adduct at equilibrium. A smaller value indicates a more stable adduct and thus a stronger Lewis interaction. | NMR Titration, Spectroscopic Methods |

| Gutmann-Beckett Acceptor Number (AN) | An empirical measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon interaction with the Lewis acid.[3] A higher AN value corresponds to a stronger Lewis acid. | ³¹P NMR Spectroscopy |

Experimental Protocols

The pyrophoric nature of trimethylaluminium and its adducts necessitates handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of this compound

Materials:

-

Trimethylaluminium (TMA), typically as a solution in an inert solvent (e.g., heptane or toluene)

-

Triethylamine (NEt₃), freshly distilled

-

Anhydrous, degassed solvent (e.g., toluene or benzene)

Procedure:

-

Under an inert atmosphere, a solution of trimethylaluminium in the chosen solvent is placed in a Schlenk flask equipped with a magnetic stirrer.

-

An equimolar amount of triethylamine is slowly added to the TMA solution at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is exothermic. The addition should be dropwise to manage the heat evolution.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete adduct formation.

-

The resulting solution of this compound can be used directly or the adduct can be isolated by removing the solvent under reduced pressure, if it is a solid or a non-volatile liquid.

Determination of Lewis Acidity via the Gutmann-Beckett Method

The Gutmann-Beckett method provides a convenient way to assess the Lewis acidity of a compound in solution.[3][4]

Materials:

-

This compound solution of known concentration

-

Triethylphosphine oxide (TEPO) as a ³¹P NMR probe molecule

-

Anhydrous, deuterated solvent (e.g., benzene-d₆ or toluene-d₈) for NMR measurements

-

NMR tubes with J. Young valves or similar air-tight seals

Procedure:

-

Sample Preparation: All manipulations are performed under an inert atmosphere.

-

A stock solution of TEPO in the deuterated solvent is prepared.

-

A known amount of the this compound solution is added to an NMR tube.

-

A known amount of the TEPO stock solution is then added to the NMR tube.

-

The tube is securely sealed.

-

-

NMR Spectroscopy:

-

A ³¹P{¹H} NMR spectrum of the sample is acquired.

-

The chemical shift (δ) of the TEPO-adduct is recorded.

-

-

Calculation of Acceptor Number (AN): The Acceptor Number is calculated using the following formula[3]: AN = 2.21 × (δsample - 41.0) where δsample is the observed ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane).[3]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key concepts and experimental procedures.

Caption: Formation of the this compound adduct.

Caption: Workflow for Gutmann-Beckett Lewis acidity determination.

Signaling Pathways and Reaction Mechanisms

The formation of the this compound adduct is a classic Lewis acid-base interaction. The lone pair of electrons on the nitrogen atom of triethylamine coordinates to the empty p-orbital of the aluminum atom in trimethylaluminium. This interaction leads to a change in the geometry around the aluminum center from trigonal planar (in monomeric TMA) to tetrahedral in the adduct.

Caption: Mechanism of adduct formation.

Conclusion

The Lewis acidity of this compound is a critical parameter that dictates its reactivity and suitability for various chemical applications. While direct, publicly available quantitative data is scarce, established methodologies such as the Gutmann-Beckett method provide a robust framework for its determination. The experimental protocols outlined in this guide, when performed with the necessary precautions for handling air-sensitive materials, enable researchers to accurately characterize the Lewis acidity of this and related organoaluminium compounds. This understanding is crucial for the rational design and optimization of processes in research, drug development, and industrial chemistry.

References

An In-depth Technical Guide to the Solubility of Trimethyl(triethylamine)aluminium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethyl(triethylamine)aluminium

This compound, with the chemical formula (CH₃)₃Al·N(C₂H₅)₃, is a Lewis acid-base adduct formed between the pyrophoric liquid trimethylaluminium and the tertiary amine, triethylamine. This complexation moderates the reactivity of trimethylaluminium, making it a safer and more manageable reagent. Organoaluminium compounds, in general, are known to be soluble in a range of aprotic organic solvents, a property that is critical for their application in homogeneous catalysis and organic synthesis.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This lack of publicly available data necessitates that researchers determine the solubility experimentally for their specific applications and conditions. The following table summarizes the expected qualitative solubility based on the general properties of similar organoaluminium-amine adducts.

| Organic Solvent | IUPAC Name | Expected Qualitative Solubility | Rationale / Comments |

| Aromatic Hydrocarbons | |||

| Toluene | Methylbenzene | Likely Soluble | Trimethylaluminium is commercially available as a solution in toluene, suggesting good solubility. The non-polar, aromatic nature of toluene is suitable for dissolving organometallic compounds.[1] |

| Benzene | Benzene | Likely Soluble | Similar to toluene, benzene is a non-polar aromatic solvent expected to dissolve the compound. |

| Aliphatic Hydrocarbons | |||

| Hexane | Hexane | Likely Soluble | Trimethylaluminium is also commercially available in hexane solutions, indicating good compatibility.[1] |

| Heptane | Heptane | Likely Soluble | As a non-polar aliphatic solvent, heptane is expected to behave similarly to hexane. |

| Ethers | |||

| Diethyl Ether | Ethoxyethane | Likely Soluble with Coordination | Ethers are Lewis bases and can coordinate to the aluminum center. This interaction generally promotes solubility. |

| Tetrahydrofuran (THF) | Oxolane | Likely Soluble with Coordination | THF is a polar aprotic ether and a good coordinating solvent for organoaluminium compounds, often leading to the formation of stable adducts.[2] |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | Dichloromethane | Use with Caution | While potentially a solvent, the reactivity of organoaluminium compounds with chlorinated solvents can be unpredictable and should be carefully evaluated. |

| Chloroform | Trichloromethane | Not Recommended | Highly reactive with many organometallic compounds. |

| Protic Solvents | |||

| Alcohols (e.g., Methanol, Ethanol) | - | Insoluble (Reacts Violently) | Protic solvents will react vigorously with the organoaluminium compound, leading to decomposition. |

| Water | Water | Insoluble (Reacts Violently) | Reacts explosively with water. |

Experimental Protocols for Solubility Determination

The determination of solubility for an air-sensitive and pyrophoric compound like this compound requires specialized techniques to exclude air and moisture. The following protocols outline the general procedures for qualitative and quantitative solubility determination.

3.1. General Handling Procedures for Air-Sensitive Reagents

All manipulations of this compound and its solutions must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use. Solvents must be dried and deoxygenated prior to use.

3.2. Qualitative Solubility Test

This test provides a rapid assessment of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.

-

Apparatus: Schlenk tube, magnetic stirrer and stir bar, inert gas source (Schlenk line), septa, syringes.

-

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into a dry Schlenk tube containing a magnetic stir bar under an inert atmosphere.

-

Add a small volume (e.g., 0.5 mL) of the dried, deoxygenated organic solvent via a syringe through a septum.

-

Stir the mixture at a constant temperature (e.g., room temperature).

-

Visually observe if the solid dissolves completely.

-

If the solid dissolves, the compound is soluble. If it does not, add another portion of the solvent (e.g., 0.5 mL) and continue stirring.

-

If the solid remains undissolved after adding a significant volume of solvent (e.g., 3-5 mL), it is considered sparingly soluble or insoluble.

-

3.3. Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution at a specific temperature.

-

Apparatus: Schlenk flask, magnetic stirrer and stir bar, constant temperature bath, filter cannula, pre-weighed collection flask.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a Schlenk flask under an inert atmosphere.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed Schlenk flask using a filter cannula to avoid transferring any solid particles.

-

Evaporate the solvent from the collection flask under vacuum.

-

Once the solvent is completely removed, weigh the collection flask containing the solid residue.

-

The mass of the dissolved compound can be calculated by subtracting the initial weight of the empty flask.

-

The solubility can then be expressed in grams per 100 mL or moles per liter.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of an air-sensitive compound.

Caption: Workflow for determining the solubility of an air-sensitive compound.

4.2. Logical Relationship of Solubility Factors

The solubility of this compound is governed by several interrelated factors, as depicted in the diagram below.

Caption: Factors influencing the solubility of the compound.

Safety Considerations

This compound is a reactive and potentially pyrophoric compound. It reacts violently with water and other protic substances. All handling should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that appropriate fire extinguishing materials (e.g., dry powder extinguisher for metal fires) are readily available.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its general behavior can be inferred from the properties of similar organoaluminium compounds. It is expected to be soluble in aprotic, non-polar, and coordinating solvents. For precise applications, experimental determination of solubility is essential. The protocols and safety guidelines provided in this document offer a framework for researchers to safely handle and characterize the solubility of this and other air-sensitive organometallic compounds.

References

An In-depth Technical Guide to Trimethyl(triethylamine)aluminium as a Precursor in Organoaluminum Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl(triethylamine)aluminium, a key precursor in organoaluminum chemistry. This document consolidates essential data on its synthesis, physical and chemical properties, and applications, with a focus on its role in Metal-Organic Chemical Vapor Deposition (MOCVD). Detailed experimental protocols, safety and handling procedures, and visual diagrams of relevant chemical processes are included to support researchers and professionals in the field.

Introduction

Organoaluminum compounds are a cornerstone of modern chemistry, with applications ranging from Ziegler-Natta catalysis in polymer production to the synthesis of fine chemicals and advanced materials.[1] Trimethylaluminium (TMA), the simplest trialkylaluminum compound, is a widely utilized precursor, particularly in the semiconductor industry for the deposition of aluminum-containing thin films. However, the pyrophoric nature of TMA presents significant handling and safety challenges.

To mitigate these risks, Lewis base adducts of TMA have been developed. The formation of a coordinate covalent bond between the electron-deficient aluminum center and a Lewis base, such as a tertiary amine, stabilizes the compound, rendering it less pyrophoric and easier to handle.[2] This guide focuses on the triethylamine adduct of trimethylaluminium, formally named N,N-diethylethanamine;trimethylalumane, hereafter referred to as this compound.[3] This adduct offers a safer alternative to TMA while retaining its utility as a valuable precursor in various chemical processes.

Synthesis and Properties

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of trimethylaluminium with triethylamine. This exothermic reaction is typically performed under an inert atmosphere to prevent the decomposition of the air-sensitive reactants.

Reaction Scheme:

References

Unveiling the Genesis of a Key Reagent: The Discovery and History of Trimethyl(triethylamine)aluminium

A deep dive into the foundational research surrounding Trimethyl(triethylamine)aluminium (AlMe₃·NEt₃), a pivotal Lewis acid-base adduct, reveals its roots in the burgeoning field of organometallic chemistry in the mid-20th century. This technical guide illuminates the historical context of its discovery, details the experimental protocols for its synthesis, and presents key quantitative data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound.

The synthesis and characterization of this compound is intrinsically linked to the pioneering work on organoaluminium compounds, most notably by Karl Ziegler and his extensive research in the 1950s which led to the development of Ziegler-Natta catalysts. These catalysts, which revolutionized polymer chemistry, heavily relied on the use of aluminium alkyls. Within this vibrant research landscape, the fundamental properties of trialkylaluminium compounds as potent Lewis acids were a subject of intense investigation.

While the precise first synthesis of this compound is not attributed to a single "eureka" moment, the foundational understanding of such adducts was laid by chemists like G. E. Coates. His work in the early 1950s on the coordination compounds of Group 13 organometallic compounds systematically explored the formation of stable adducts with Lewis bases. A seminal 1951 paper by G. E. Coates published in the Journal of the Chemical Society detailed the investigation of coordination compounds of trimethylgallium with various amines and other Lewis bases. This work provided a clear precedent and framework for understanding the analogous and more accessible trimethylaluminium adducts. The study demonstrated that trimethylgallium, and by extension trimethylaluminium, readily forms stable, distillable 1:1 adducts with tertiary amines like triethylamine.

The Foundational Synthesis: A Detailed Experimental Protocol

The early syntheses of this compound were conceptually straightforward, relying on the direct reaction of the Lewis acid, trimethylaluminium (AlMe₃), with the Lewis base, triethylamine (NEt₃). The high reactivity of trimethylaluminium, which is pyrophoric in air, necessitated the use of inert atmosphere techniques.

Experimental Protocol for the Synthesis of this compound (based on early methodologies):

Objective: To prepare the 1:1 adduct of trimethylaluminium and triethylamine.

Materials:

-

Trimethylaluminium (AlMe₃)

-

Triethylamine (NEt₃), freshly distilled and dried.

-

Anhydrous, oxygen-free solvent (e.g., benzene, toluene, or a high-boiling alkane).

-

Schlenk line apparatus or a glovebox for inert atmosphere manipulation.

-

Dry glassware (flasks, dropping funnel, condenser).

Procedure:

-

All glassware was rigorously dried in an oven and subsequently cooled under a stream of dry, inert gas (nitrogen or argon).

-

A solution of trimethylaluminium in the chosen anhydrous solvent was prepared in a Schlenk flask under an inert atmosphere.

-

An equimolar amount of freshly distilled and dried triethylamine was dissolved in the same anhydrous solvent in a dropping funnel.

-

The triethylamine solution was added dropwise to the stirred trimethylaluminium solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Upon completion of the addition, the reaction mixture was stirred for a further period (typically 1-2 hours) at room temperature to ensure complete adduct formation.

-

The solvent was then removed under reduced pressure to yield the crude this compound adduct.

-

Purification of the adduct was typically achieved by distillation or sublimation under reduced pressure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its constituent components, compiled from early literature and modern sources.

| Property | Trimethylaluminium (AlMe₃)₂ Dimer | Triethylamine (NEt₃) | This compound (AlMe₃·NEt₃) |

| Molar Mass ( g/mol ) | 144.17 | 101.19 | 173.26 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid or low-melting solid |

| Melting Point (°C) | 15 | -114.7 | ~23 |

| Boiling Point (°C) | 125-126 | 89-90 | 142 |

| Coordination Number of Al | 4 (in dimer) | - | 4 |

Logical Relationships and Experimental Workflow

The synthesis of this compound is a classic example of a Lewis acid-base reaction. The logical flow of the synthesis and the relationship between the reactants and the product can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

The formation of the adduct can be represented as a signaling pathway where the electron-deficient aluminium atom of trimethylaluminium acts as a receptor for the lone pair of electrons on the nitrogen atom of triethylamine.

Caption: Lewis acid-base adduct formation pathway.

Conclusion

The discovery and study of this compound were not isolated events but rather a logical progression in the exploration of organometallic chemistry. Building on the foundational work of pioneers like Karl Ziegler and the systematic investigations of chemists such as G. E. Coates, the formation and properties of this simple yet significant Lewis acid-base adduct were elucidated. Its history is a testament to the importance of fundamental research in chemistry, where the quest for understanding the basic principles of bonding and reactivity leads to the development of reagents that become indispensable tools in synthesis and materials science. This guide provides a core understanding of the origins and preparation of this compound, offering a valuable resource for researchers in the chemical sciences.

Theoretical Exploration of Trimethyl(triethylamine)aluminium: A Technical Whitepaper

Disclaimer: This document presents a theoretical overview of the Trimethyl(triethylamine)aluminium adduct. Due to a lack of direct experimental or computational studies on this specific complex in the available literature, the information presented herein is an extrapolation based on the known properties of its constituent molecules, Trimethylaluminium (TMA) and Triethylamine (TEA), and established principles of coordination chemistry.

Introduction

Trimethylaluminium (TMA), a dimeric organoaluminium compound with the formula Al₂ (CH₃)₆, is a potent Lewis acid due to the electron-deficient nature of the aluminium centers.[1] This inherent acidity drives its reactivity towards Lewis bases. Triethylamine (TEA), N(CH₂CH₃)₃, is a common tertiary amine that possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base.[2] The interaction between TMA and TEA is expected to result in the formation of a stable Lewis acid-base adduct, this compound, [(CH₃)₃Al-N(CH₂CH₃)₃]. This whitepaper provides a theoretical examination of this adduct, including its formation, proposed structure, and predicted properties based on the characteristics of its precursors.

Reactant Properties

A summary of the key quantitative data for Trimethylaluminium and Triethylamine is presented below.

Table 1: Physicochemical and Structural Data of Trimethylaluminium (TMA)

| Property | Value | Reference |

| Molecular Formula (monomer) | Al(CH₃)₃ | [1] |

| Molecular Formula (dimer) | Al₂(CH₃)₆ | [1] |

| Molar Mass (monomer) | 72.09 g/mol | |

| Appearance | Colorless liquid | [1] |

| Al-C (terminal) distance (dimer) | 1.97 Å | [1] |

| Al-C (bridging) distance (dimer) | 2.14 Å | [1] |

| C-Al-C angle (terminal, dimer) | ~124° | [3] |

| Al-C-Al angle (bridging, dimer) | ~74° | [3] |

| Standard Enthalpy of Formation (gas, monomer) | -86.5 ± 4.8 kJ/mol | [4][5] |

| Standard Enthalpy of Formation (liquid, dimer) | -149.7 ± 4.5 kJ/mol | [6] |

Table 2: Physicochemical and Structural Data of Triethylamine (TEA)

| Property | Value | Reference |

| Molecular Formula | N(C₂H₅)₃ | [2] |

| Molar Mass | 101.19 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| C-N bond length | 1.47 pm (in trimethylamine) | [7] |

| C-N-C bond angle | 108° (in trimethylamine) | [7] |

| pKa of conjugate acid | 10.75 | [2] |

| Standard Enthalpy of Formation (liquid) | -169 kJ/mol | [2] |

Theoretical Adduct Formation and Structure

The formation of the this compound adduct is a classic Lewis acid-base reaction. The electron-deficient aluminium atom of the TMA monomer acts as the electron acceptor (Lewis acid), and the nitrogen atom of TEA, with its lone pair of electrons, acts as the electron donor (Lewis base). In solution, TMA exists as a dimer, Al₂(CH₃)₆, which is in equilibrium with the monomeric form, Al(CH₃)₃. The reaction with TEA is expected to shift this equilibrium towards the monomer as it is consumed to form the adduct.

Caption: Formation of the this compound adduct.

The predicted molecular structure of the adduct will feature a tetrahedral geometry around the aluminium atom and a distorted tetrahedral geometry around the nitrogen atom. The Al-N dative bond is the central feature of this adduct.

Caption: Proposed molecular structure of this compound.

Proposed Experimental Protocol for Adduct Synthesis

While a specific protocol for the synthesis of this compound is not available in the searched literature, a general procedure can be adapted from the synthesis of similar TMA adducts, such as the TMA-THF adduct.[3][8] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the pyrophoric nature of trimethylaluminium.

Materials:

-

Trimethylaluminium (TMA), typically as a solution in a hydrocarbon solvent (e.g., heptane or toluene).

-

Triethylamine (TEA), freshly distilled.

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a known amount of trimethylaluminium solution in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Slowly add a stoichiometric equivalent of triethylamine dropwise to the stirred TMA solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The solvent can be removed under vacuum to yield the adduct, which may be a liquid or a solid.

-

Characterization of the product would typically involve multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al) and potentially single-crystal X-ray diffraction if suitable crystals can be obtained.

Caption: Proposed experimental workflow for adduct synthesis.

Conclusion

The formation of a stable 1:1 adduct between trimethylaluminium and triethylamine is theoretically highly favorable. This whitepaper has provided a foundational, albeit theoretical, guide to the properties, structure, and synthesis of this compound. Further experimental and computational studies are necessary to fully elucidate the precise structural parameters, thermodynamic stability, and reactivity of this adduct. Such research would be valuable for professionals in organometallic chemistry, materials science, and catalysis, where precise control of Lewis acidity and reactivity is paramount.

References

- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]

- 2. Triethylamine - Wikipedia [en.wikipedia.org]

- 3. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethylaluminum [webbook.nist.gov]

- 5. Trimethylaluminum [webbook.nist.gov]

- 6. Trimethylaluminum [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

Methodological & Application

Using Trimethyl(triethylamine)aluminium in metalorganic chemical vapor deposition (MOCVD)

A Comprehensive Guide for Researchers in Material Science and Drug Development

Disclaimer: The use of Trimethyl(triethylamine)aluminium as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of MOCVD using analogous aluminum precursors, such as Trimethylaluminium (TMA) and its adducts. All procedures should be performed with extreme caution by trained personnel in a controlled laboratory environment.

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the epitaxial growth of high-quality thin films of compound semiconductors. The choice of precursor is critical in determining the film's properties, growth rate, and safety of the process. Trimethylaluminium (TMA), a common aluminum precursor, is highly pyrophoric, posing significant handling challenges. The formation of adducts, such as this compound, by coordinating a Lewis base (triethylamine) to the Lewis acidic aluminum center, is a strategy to reduce the pyrophoricity and enhance the stability of the precursor.

These application notes provide a detailed overview of the anticipated use of this compound in the MOCVD of aluminum-containing thin films, such as Aluminum Nitride (AlN) and Aluminum Gallium Nitride (AlGaN).

Precursor Properties and Safety

While specific data for this compound is scarce, its properties can be inferred from similar compounds.

Table 1: Comparison of Physical and Safety Properties of Aluminum Precursors

| Property | Trimethylaluminium (TMA) | This compound (Anticipated) |

| Formula | Al(CH₃)₃ | (CH₃)₃Al·N(C₂H₅)₃ |

| Appearance | Colorless liquid | Colorless liquid or solid |

| Pyrophoricity | Highly pyrophoric (ignites spontaneously in air) | Reduced pyrophoricity |

| Reactivity | Reacts violently with water and protic solvents | Reacts with water and protic solvents |

| Vapor Pressure | High | Lower than TMA |

| Handling | Requires inert atmosphere (glovebox or Schlenk line) | Requires inert atmosphere |

Safety Precautions:

-

Always handle in an inert atmosphere: Use a nitrogen-filled glovebox or a Schlenk line.

-

Use appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, and appropriate gloves are mandatory.

-

Ensure proper ventilation: Work in a well-ventilated fume hood.

-

Have appropriate fire extinguishing agents readily available: A Class D fire extinguisher (for combustible metals) is essential. Do not use water or carbon dioxide extinguishers on organoaluminium fires.

-

Quenching and Disposal: Unused precursor must be quenched carefully by trained personnel using a non-protic solvent and a suitable quenching agent. Dispose of waste in accordance with institutional and national regulations.

MOCVD Experimental Protocols

The following are generalized protocols for the deposition of AlN and AlGaN films using an aluminum precursor like this compound. The exact parameters will need to be optimized for the specific MOCVD reactor and desired film properties.

MOCVD System Preparation

A typical MOCVD workflow is depicted below.

Application Notes and Protocols for Aluminum Nitride (AlN) Film Deposition Using Trimethyl(triethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trimethyl(triethylamine)aluminium (also known as trimethylamine alane adduct, TMAA) as a precursor for the deposition of high-quality aluminum nitride (AlN) thin films. This document is intended to guide researchers in the fields of materials science, semiconductor device fabrication, and other related disciplines in the successful growth of AlN films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

Introduction to this compound as an AlN Precursor

Aluminum nitride is a wide-bandgap semiconductor material with a direct bandgap of approximately 6.2 eV, making it suitable for a variety of applications, including deep-ultraviolet light-emitting diodes (LEDs), high-power electronics, and as a buffer layer for the growth of other III-nitride materials. The choice of precursor is critical in determining the quality and properties of the deposited AlN films.

This compound is an attractive alternative to the more commonly used trimethylaluminium (TMA). A key advantage of TMAA is the absence of direct aluminum-carbon bonds, which significantly reduces carbon incorporation into the deposited films.[1] This precursor is a solid with a vapor pressure of 1 Torr at room temperature, making it suitable for vapor deposition techniques.[2]

Deposition Techniques: MOCVD and ALD

Both MOCVD and ALD are powerful techniques for the deposition of thin films.

-

Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, the precursors are introduced into a reaction chamber in the vapor phase, where they thermally decompose and react on a heated substrate to form the desired film.

-

Atomic Layer Deposition (ALD): ALD is a self-limiting process that involves sequential, alternating pulses of precursors. This layer-by-layer growth allows for precise thickness control at the atomic scale and excellent conformality on complex topographies.

Quantitative Data Summary

The following tables summarize key quantitative data for AlN film deposition using different aluminum precursors, primarily focusing on TMAA and TMA for comparison.

Table 1: Precursor Properties

| Precursor | Chemical Formula | Abbreviation | Vapor Pressure | Notes |

| This compound | (CH₃)₃N·AlH₃ | TMAA | 1 Torr @ RT | Solid, non-pyrophoric, reduced carbon contamination[1][2] |

| Trimethylaluminium | Al(CH₃)₃ | TMA | - | Liquid, pyrophoric, common precursor[3] |

| Triethylamine alane | (C₂H₅)₃N·AlH₃ | TEAA | 0.5 Torr @ RT | Liquid, non-pyrophoric[2] |

Table 2: Deposition Parameters and Film Properties

| Precursor(s) | Deposition Method | Substrate Temperature (°C) | Growth Rate | Film Properties | Reference |

| TMAA + NH₃ | MOCVD | 400 | - | Formation of AlN confirmed by XPS[4] | |

| TMA + NH₃ | MOCVD | 980 - 1085 | - | C-axis oriented films on Si (111)[5] | |

| TMA + NH₃ | Thermal ALD | 295 - 342 | - | Substrate-inhibited nucleation on Si[6] | |

| TMA + NH₃ | Thermal ALD | 370 - 470 | Deposition rate increases with temperature | Polycrystalline films[7][8] | |

| TMA + N₂/H₂ Plasma | Plasma-Enhanced ALD | 360 - 420 | 0.7 - 1.0 Å/cycle | Epitaxial films on Si and GaN/sapphire[9] | |

| TMA + NH₃ Plasma | Plasma-Enhanced ALD | 100 - 400 | - | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the deposition of AlN films.

Protocol 1: MOCVD of AlN using this compound and Ammonia

This protocol is based on the initial stages of AlN growth on alumina powder substrates.[4]

1. Substrate Preparation:

- Use high-purity alumina powder as the substrate.

- Ensure the substrate is properly cleaned and degassed in a vacuum chamber prior to deposition.

2. Precursor Handling:

- Handle this compound (TMAA) and ammonia (NH₃) in an inert atmosphere (e.g., a glovebox) to prevent contamination.

- Maintain the TMAA precursor at a constant temperature to ensure a stable vapor pressure.

3. Deposition Cycle:

- Step 1 (TMAA Exposure): Introduce TMAA vapor into the reaction chamber at 300 K. Allow it to adsorb on the alumina surface.

- Step 2 (NH₃ Reaction): Introduce NH₃ gas into the chamber. The ammonia will react with the adsorbed TMAA, leading to the removal of the triethylamine ligand and the formation of Al-N bonds.[4]

- Step 3 (Annealing): To promote the formation of crystalline AlN, an annealing step at a higher temperature (e.g., 400 K) can be performed.[4]

- Step 4 (Repeat): Repeat the exposure cycles to achieve the desired film thickness.

4. In-situ Analysis:

- Utilize Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to monitor the surface chemistry and confirm the formation of AlN.[4]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of AlN using Trimethylaluminium and Nitrogen/Hydrogen Plasma

This protocol describes the growth of ultra-thin epitaxial AlN films.[9]

1. Substrate Preparation:

- Use Si (111) or GaN/sapphire templates as substrates.

- Perform a standard cleaning procedure to remove any surface contaminants.

2. ALD Cycle:

- Step 1 (TMA Pulse): Introduce a pulse of Trimethylaluminium (TMA) into the reactor for 0.06 seconds. Use Argon as the carrier gas.

- Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) for 10 seconds to remove any unreacted TMA and byproducts.

- Step 3 (Plasma Exposure): Expose the substrate to a nitrogen (75 sccm) and hydrogen (10 sccm) plasma for 20 seconds at a power of 300 W.

- Step 4 (Purge): Purge the chamber again to remove any remaining reactants and byproducts.

3. Deposition Conditions:

- Substrate Temperature: Maintain the substrate temperature in the range of 360 to 420 °C.[9]

- Growth Rate: Expect a growth rate of approximately 0.7 to 1.0 Å/cycle.[9]

4. Film Characterization:

- Use Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the microstructure, crystal quality, and epitaxial relationship of the grown AlN films.[9]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the deposition processes.

Caption: MOCVD workflow for AlN film deposition.

Caption: PEALD workflow for AlN film deposition.

Caption: Simplified surface reaction pathway.

References

- 1. US5880303A - Amidoalane precursors for chemical vapor deposition of aluminum - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. dockchemicals.com [dockchemicals.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. research.aalto.fi [research.aalto.fi]

- 6. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Surface chemistry in atomic layer deposition of AlN thin films from Al(CH3)3 and NH3 studied by mass spectrometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application of Trimethyl(triethylamine)aluminium in Atomic Layer Deposition (ALD)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional conformity, thickness control at the angstrom level, and uniformity over large areas. These characteristics make it a critical process in the fabrication of advanced semiconductor devices, optical coatings, and protective layers. A key component of any ALD process is the selection of appropriate precursor materials.

Trimethylaluminium (TMA), Al(CH₃)₃, is the most widely used and studied aluminum precursor for the ALD of aluminum-containing films such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN). However, TMA is highly pyrophoric, meaning it can spontaneously ignite in air, which poses significant handling and safety challenges.

To mitigate these risks, TMA is often used in the form of a Lewis acid-base adduct. Trimethyl(triethylamine)aluminium , an adduct of TMA and triethylamine (NEt₃), is one such compound. The triethylamine ligand stabilizes the electron-deficient TMA molecule, reducing its pyrophoricity and making it safer to handle and deliver to the ALD reactor. Inside the reactor, the adduct can dissociate, releasing TMA to participate in the surface reactions.

These application notes provide a comprehensive overview of the use of this compound as a precursor for ALD, with a focus on the deposition of Al₂O₃ and AlN. The protocols provided are based on the well-established chemistry of TMA, with considerations for the use of the triethylamine adduct as the source material.

Precursor Properties: Trimethylaluminium (TMA) vs. This compound

The choice of precursor is critical for a successful ALD process. While TMA is the reactive species at the substrate surface, the use of its triethylamine adduct affects handling and delivery.

| Property | Trimethylaluminium (TMA) | This compound |

| Chemical Formula | Al₂(CH₃)₆ (dimer in liquid/gas phase) | (CH₃)₃Al·N(C₂H₅)₃ |

| Appearance | Colorless liquid | Colorless liquid or solid (depending on purity) |

| Molar Mass | 72.09 g/mol (monomer) | 173.28 g/mol [1] |

| Key Hazard | Pyrophoric (ignites spontaneously in air)[2] | Reduced pyrophoricity, safer to handle |

| Vapor Pressure | High | Lower than TMA, requires appropriate delivery system |

| Role in ALD | Direct precursor for Al deposition | A stabilized source for the delivery of TMA to the reactor |

Applications in Atomic Layer Deposition

This compound is primarily used as a safer alternative to TMA for depositing high-quality aluminum-containing thin films.

Aluminum Oxide (Al₂O₃) Deposition

Al₂O₃ films grown by ALD are known for their excellent dielectric properties, thermal stability, and barrier performance. They are widely used in:

-

Gate dielectrics in transistors[2]

-

Passivation layers for solar cells and other electronic devices[2]

-

Encapsulation layers for OLEDs and other sensitive components

-

Moisture and gas barriers for flexible electronics and pharmaceutical packaging

Aluminum Nitride (AlN) Deposition

AlN is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for:

-

Dielectric layers in high-power and high-frequency devices[3]

-

Buffer layers for the growth of other nitride semiconductors (e.g., GaN)[4]

-

Piezoelectric materials in MEMS and sensors

-

Heat-spreading layers in electronic packaging[5]

Experimental Protocols

The following are generalized protocols for the ALD of Al₂O₃ and AlN using a TMA source, which can be adapted for this compound with adjustments to the precursor delivery temperature and pulse times to achieve saturation.

Protocol for Al₂O₃ ALD using TMA and Water (H₂O)

This is the most common and well-characterized ALD process.

Materials and Equipment:

-

ALD reactor

-

Substrate (e.g., silicon wafer)

-

This compound precursor

-

Deionized water (H₂O) as the co-reactant

-

High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas

Experimental Parameters:

| Parameter | Value | Notes |

| Substrate Temperature | 150 - 300 °C | A typical ALD window for this process. |

| Precursor Temperature | 20 - 40 °C | Adjust to achieve adequate vapor pressure for delivery. May need to be higher for the adduct. |

| TMA Pulse Time | 0.1 - 1.0 s | Should be long enough to achieve self-limiting surface reaction. |

| N₂ Purge Time 1 | 5 - 30 s | Sufficient time to remove unreacted precursor and byproducts. |

| H₂O Pulse Time | 0.1 - 1.0 s | To fully react with the surface-adsorbed TMA. |

| N₂ Purge Time 2 | 5 - 30 s | To remove unreacted water and byproducts. |

| Growth per Cycle (GPC) | ~1.0 - 1.2 Å/cycle | Varies with temperature. |

Procedure:

-

Load the substrate into the ALD reactor.

-

Heat the substrate to the desired deposition temperature.

-

Heat the this compound precursor to the desired temperature.

-

Execute the ALD cycles as defined by the pulse and purge times.

-

Repeat the cycles until the desired film thickness is achieved.

Protocol for AlN ALD using TMA and Ammonia (NH₃)

The deposition of AlN often requires higher temperatures or plasma enhancement to achieve high-quality films.

Materials and Equipment:

-

ALD reactor (thermal or plasma-enhanced)

-

Substrate (e.g., silicon wafer)

-

This compound precursor

-

Ammonia (NH₃) as the nitrogen source

-

High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas

Experimental Parameters (Thermal ALD):

| Parameter | Value | Notes |

| Substrate Temperature | 350 - 500 °C | Higher temperatures are needed for thermal activation of NH₃.[3] |

| Precursor Temperature | 20 - 40 °C | Adjust for adequate vapor pressure. |

| TMA Pulse Time | 0.5 - 2.0 s | Ensure saturation. |

| N₂ Purge Time 1 | 10 - 60 s | Longer purge times may be needed at higher temperatures. |

| NH₃ Pulse Time | 1.0 - 5.0 s | Longer pulses are often required for complete surface reaction.[3] |

| N₂ Purge Time 2 | 10 - 60 s | Remove unreacted NH₃ and byproducts. |

| GPC | 0.5 - 1.0 Å/cycle | Highly dependent on temperature and other process conditions.[3] |

Procedure:

-

Load the substrate into the ALD reactor.

-

Heat the substrate to the desired high temperature.

-

Heat the this compound precursor.

-

Perform the ALD cycles as specified.

-

Continue cycling to reach the target thickness.

Visualizations

ALD Workflow and Signaling Pathway

The following diagrams illustrate the fundamental processes occurring during ALD.

References

Application Notes and Protocols: Trimethyl(triethylamine)aluminium as a Co-catalyst in Olefin Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of trimethyl(triethylamine)aluminium as a co-catalyst in olefin polymerization. While direct, extensive literature on the pre-formed this compound adduct as a co-catalyst is limited, this document extrapolates from the well-established roles of trimethylaluminium (TMA) and the influence of Lewis bases like triethylamine in Ziegler-Natta and metallocene-catalyzed polymerization processes.

Introduction

Trimethylaluminium (TMA) is a widely used co-catalyst in the polymerization of olefins. It primarily functions as an activator for transition metal catalysts (e.g., titanium or zirconium complexes) and as a scavenger for impurities in the reaction system. TMA exists as a dimer, Al₂ (CH₃)₆, and is known for its pyrophoric nature, which necessitates careful handling.[1]

The formation of a Lewis acid-base adduct with triethylamine (TEA), resulting in this compound, offers a potential method to moderate the reactivity of TMA, enhance its stability, and improve safety during handling and storage. This adduct can serve as a controlled-release source of the active TMA species in the polymerization medium.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Synthesis Reaction:

Al₂(CH₃)₆ + 2 N(C₂H₅)₃ → 2 (CH₃)₃Al·N(C₂H₅)₃

This reaction involves the cleavage of the dimeric TMA structure by the Lewis base (triethylamine) to form a monomeric adduct.[1]

Characterization:

The formation and purity of the this compound adduct can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the presence of both the trimethylaluminium and triethylamine moieties and to confirm the formation of the adduct by observing shifts in the resonance of the protons and carbons adjacent to the aluminum and nitrogen atoms.

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the Al-C bonds upon coordination with triethylamine can be observed.

-

Elemental Analysis: To confirm the elemental composition of the synthesized adduct.

Role as a Co-catalyst in Olefin Polymerization

In olefin polymerization, this compound is expected to perform the essential functions of a traditional co-catalyst, namely catalyst activation and scavenging, albeit with modified kinetics due to the presence of the triethylamine ligand.

Catalyst Activation:

The primary role of the aluminum alkyl is to activate the precatalyst, typically a transition metal halide, by alkylation and subsequent formation of a cationic active species. In the case of this compound, an equilibrium will exist in solution between the adduct and the free TMA and triethylamine. The dissociated TMA is then available to activate the transition metal center.

Scavenging:

Like TMA, the adduct will react with and neutralize impurities such as water, oxygen, and other protic species that would otherwise deactivate the catalyst.

Influence of Triethylamine:

The triethylamine ligand can influence the polymerization in several ways:

-

Moderation of Activity: The reversible binding of triethylamine to TMA can control the concentration of free, active TMA in the polymerization medium. This may lead to a more controlled initiation phase and potentially a narrower molecular weight distribution of the resulting polymer.

-

Modification of the Active Center: The presence of triethylamine, a Lewis base, can potentially coordinate to the active catalytic species, thereby altering its electronic and steric environment. This can impact the rate of monomer insertion and the stereoselectivity of the polymerization.[2]

-

Chain Transfer: Triethylamine can potentially act as a chain transfer agent, which would affect the molecular weight of the polymer.

Experimental Protocols

The following are generalized protocols for the use of this compound as a co-catalyst in ethylene and propylene polymerization. These should be considered as starting points and may require optimization depending on the specific catalyst system and desired polymer properties.

General Materials and Handling

-

Catalyst: A suitable Ziegler-Natta (e.g., TiCl₄/MgCl₂) or metallocene (e.g., Cp₂ZrCl₂) precatalyst.

-

Co-catalyst: this compound, typically as a solution in an inert solvent like toluene or heptane.

-

Monomer: High-purity ethylene or propylene.

-

Solvent: Anhydrous and deoxygenated polymerization-grade toluene or heptane.

-

Reactor: A stainless-steel pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and ports for the addition of catalyst, co-catalyst, and monomer.

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Protocol for Ethylene Polymerization

-

Reactor Preparation: The reactor is thoroughly dried and purged with inert gas.

-

Solvent and Scavenging: A calculated volume of the inert solvent is added to the reactor. A small amount of this compound solution is introduced to scavenge any remaining impurities in the solvent. The reactor is stirred and brought to the desired polymerization temperature (e.g., 70-90 °C).

-

Co-catalyst Addition: The main portion of the this compound solution is added to the reactor to achieve the desired Al/Transition Metal molar ratio (e.g., 100:1 to 500:1).

-

Catalyst Injection: The transition metal precatalyst, suspended or dissolved in a small amount of solvent, is injected into the reactor.

-

Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5-10 bar). The polymerization is allowed to proceed for a set time, with monomer consumption monitored.

-

Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

-

Polymer Isolation: The polymer is collected by filtration, washed with methanol and acetone, and dried in a vacuum oven.

Protocol for Propylene Polymerization

The protocol for propylene polymerization is similar to that for ethylene, with the following key differences:

-

Monomer Feed: Liquid propylene is fed into the reactor.

-

Stereoselectivity: For stereospecific polymerization of propylene (to produce isotactic or syndiotactic polypropylene), the choice of catalyst is critical. The presence of triethylamine may influence the stereoregularity of the resulting polymer.

Data Presentation

The following tables summarize the expected effects of using this compound as a co-catalyst in comparison to trimethylaluminium (TMA) alone. These are based on the anticipated influence of the triethylamine ligand.

Table 1: Comparison of Co-catalyst Properties

| Property | Trimethylaluminium (TMA) | This compound |

| Reactivity | Highly pyrophoric | Reduced pyrophoricity |

| Handling | Requires stringent inert atmosphere techniques | Safer to handle, though still air and moisture sensitive |

| Activation | Rapid activation of the precatalyst | Potentially more controlled, slower activation |

Table 2: Expected Effects on Polymerization and Polymer Properties

| Parameter | Effect of TMA | Expected Effect of this compound |

| Catalyst Activity | High | Potentially lower or more stable over time |

| Polymer Molecular Weight (Mw) | High | Potentially lower due to chain transfer to amine |

| Polydispersity Index (PDI) | Broad | Potentially narrower due to controlled activation |

| Stereoregularity (for propylene) | Dependent on catalyst | May be altered due to Lewis base interaction with the active site |

Visualizations

Proposed Activation Mechanism

The following diagram illustrates the proposed mechanism of catalyst activation using this compound.

Caption: Proposed activation pathway using the adduct.

Experimental Workflow

The following diagram outlines the general experimental workflow for olefin polymerization using this compound as a co-catalyst.

Caption: General experimental workflow for polymerization.

Safety and Handling